4-Iodothiophene-2-carbaldehyde
Overview
Description
4-Iodothiophene-2-carbaldehyde is a chemical compound that belongs to the family of thiophene derivatives. Thiophenes are heterocyclic compounds with a sulfur atom in a five-membered ring. The presence of the iodo substituent and the aldehyde functional group in the molecule of 4-iodothiophene-2-carbaldehyde makes it a versatile intermediate for various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. For instance, a novel and unexpected domino reaction involving vinyl azides and 1,4-dithiane-2,5-diol has been developed to produce 3,5-disubstituted-4-aminothiophene-2-carbaldehydes in an efficient and eco-friendly manner . Although this method does not directly synthesize 4-iodothiophene-2-carbaldehyde, it provides insight into the synthetic strategies that can be employed for thiophene derivatives. Additionally, the Suzuki-Miyaura cross-coupling reaction has been utilized to synthesize a series of 4-arylthiophene-2-carbaldehyde compounds, demonstrating the versatility of thiophene derivatives in coupling reactions .
Molecular Structure Analysis
The molecular structure of 4-iodothiophene-2-carbaldehyde is characterized by the presence of an iodine atom at the fourth position and an aldehyde group at the second position of the thiophene ring. This structure is pivotal for further chemical transformations, as seen in the synthesis of 4H-thieno[3,2-c]chromenes through intramolecular arylation of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes . The iodine atom, in particular, is a reactive site that can undergo various reactions, including oxidative addition in palladium-catalyzed reactions.
Chemical Reactions Analysis
4-Iodothiophene-2-carbaldehyde can participate in a range of chemical reactions. The iodine substituent makes it a suitable candidate for further functionalization through palladium-catalyzed coupling reactions, as demonstrated in the synthesis of 4H-thieno[3,2-c]chromenes . The aldehyde group also provides a reactive site for nucleophilic addition reactions, which can lead to the formation of various alcohols, acids, and other derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-iodothiophene-2-carbaldehyde are influenced by both the thiophene ring and the substituents attached to it. The iodine atom contributes to the compound's molecular weight and density, while the aldehyde group affects its boiling point and solubility. The compound's reactivity is also determined by these functional groups, with the iodine providing a site for oxidative addition and the aldehyde group being prone to nucleophilic attack. Although the specific physical and chemical properties of 4-iodothiophene-2-carbaldehyde are not detailed in the provided papers, general trends can be inferred from the behavior of similar thiophene derivatives .
Scientific Research Applications
Thiophene Derivatives
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Here are some of the fields where they are used:
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Medicinal Chemistry
- Thiophene-based analogs are a potential class of biologically active compounds .
- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
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Industrial Chemistry and Material Science
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Electronics
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Synthetic Chemistry
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Pharmaceuticals
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Organic Chemistry
- Thiophene derivatives are used in the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
- They are also used in the Paal–Knorr reaction, a condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
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Agriculture
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Dyes and Pigments
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Polymers
Safety And Hazards
Future Directions
While the future directions for 4-Iodothiophene-2-carbaldehyde are not explicitly mentioned in the available literature, thiophene derivatives are of significant interest in various fields. They are essential in industrial chemistry and material science, and play a vital role in the advancement of organic semiconductors . They also exhibit many pharmacological properties, suggesting potential applications in medicinal chemistry .
properties
IUPAC Name |
4-iodothiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IOS/c6-4-1-5(2-7)8-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOKISLKNLACDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617829 | |
Record name | 4-Iodothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodothiophene-2-carbaldehyde | |
CAS RN |
18812-38-9 | |
Record name | 4-Iodothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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